molecular formula C22H28O3 B1626918 Norethindrone acetate CAS No. 38673-38-0

Norethindrone acetate

Cat. No.: B1626918
CAS No.: 38673-38-0
M. Wt: 340.5 g/mol
InChI Key: IMONTRJLAWHYGT-REGVOWLASA-N
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Mechanism of Action

Target of Action

The primary target of 17-(Acetyloxy)-19-norpregn-4-en-20-yn-3-one, also known as Norlutin-A or Norethisterone acetate, is the sex hormone-binding globulin . This compound, being a progestational compound, has high progestational activity with minimal intrinsic androgenicity .

Biochemical Pathways

This can have downstream effects on various physiological processes, including the menstrual cycle and ovulation .

Pharmacokinetics

The pharmacokinetics of 17-(Acetyloxy)-19-norpregn-4-en-20-yn-3-one involve absorption, distribution, metabolism, and excretion (ADME). This compound is rapidly metabolized by first-pass (intestinal and/or hepatic) mechanisms to norelgestromin (NGMN) and norgestrel (NG), which are the major active metabolites . Accumulation following multiple dosing of the compound is approximately 2-fold for NGMN and ethinyl estradiol compared with single-dose administration .

Result of Action

The molecular and cellular effects of 17-(Acetyloxy)-19-norpregn-4-en-20-yn-3-one’s action are primarily related to its role as a contraceptive. By binding to sex hormone-binding globulin and affecting the levels of sex hormones, this compound can prevent ovulation and alter the endometrium, reducing the likelihood of implantation .

Action Environment

The action, efficacy, and stability of 17-(Acetyloxy)-19-norpregn-4-en-20-yn-3-one can be influenced by various environmental factors. For instance, the presence of other medications can affect the metabolism and efficacy of this compound. Additionally, individual factors such as age, health status, and genetic factors can also influence the action of this compound .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 17-(Acetyloxy)-19-norpregn-4-en-20-yn-3-one are largely due to its interaction with progesterone receptors in the body. As a progestin, it binds to and activates these receptors, influencing various biochemical reactions . The acetoxy group in the compound plays a crucial role in its biochemical activity . The acetoxy group, with the formula −OCOCH3 and the structure −O−C(=O)−CH3, differs from the acetyl group (−C(=O)−CH3) by the presence of an additional oxygen atom .

Cellular Effects

17-(Acetyloxy)-19-norpregn-4-en-20-yn-3-one exerts its effects on various types of cells, primarily those in the female reproductive system. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can influence the expression of genes involved in the menstrual cycle, thereby regulating menstrual periods .

Molecular Mechanism

The molecular mechanism of action of 17-(Acetyloxy)-19-norpregn-4-en-20-yn-3-one involves binding interactions with progesterone receptors. Upon binding, it can inhibit or activate enzymes, leading to changes in gene expression . The acetoxy group in the compound plays a significant role in these binding interactions .

Metabolic Pathways

17-(Acetyloxy)-19-norpregn-4-en-20-yn-3-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized in the liver by cytochrome P450 enzymes, specifically CYP3A4 .

Transport and Distribution

The transport and distribution of 17-(Acetyloxy)-19-norpregn-4-en-20-yn-3-one within cells and tissues involve various transporters and binding proteins. It is primarily distributed in the plasma, bound to plasma proteins .

Subcellular Localization

The subcellular localization of 17-(Acetyloxy)-19-norpregn-4-en-20-yn-3-one is primarily in the cytoplasm where it binds to progesterone receptors. Upon binding, the receptor-hormone complex moves into the nucleus where it influences gene expression .

Preparation Methods

Norethindrone acetate is synthesized from 19-nor-4-androstenedione through a series of chemical reactions including protection, ethynylation, hydrolysis, and esterification . The industrial production method involves the following steps:

Chemical Reactions Analysis

Norethindrone acetate undergoes various chemical reactions, including:

Properties

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,13,17-20H,5-12H2,2-3H3/t17-,18+,19+,20-,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMONTRJLAWHYGT-REGVOWLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858970
Record name 17-(Acetyloxy)-19-norpregn-4-en-20-yn-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38673-38-0
Record name 17-(Acetyloxy)-19-norpregn-4-en-20-yn-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38673-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 17-(Acetyloxy)-19-norpregn-4-en-20-yn-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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